Cas no 2034466-54-9 (2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide)

2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide
- 2-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
- AKOS026704345
- F6560-7952
- 2-(4-fluorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
- 2034466-54-9
-
- インチ: 1S/C18H17FN4O/c1-23-12-15(11-22-23)17-7-4-14(9-20-17)10-21-18(24)8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,24)
- InChIKey: UEADRQWMBPCQBU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(NCC1=CN=C(C=C1)C1C=NN(C)C=1)=O
計算された属性
- 精确分子量: 324.13863934g/mol
- 同位素质量: 324.13863934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 59.8Ų
2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-7952-20μmol |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-2mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-25mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-50mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-4mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-75mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-30mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-20mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-5mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-7952-10mg |
2-(4-fluorophenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide |
2034466-54-9 | 10mg |
$79.0 | 2023-09-08 |
2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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9. Back matter
2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamideに関する追加情報
Comprehensive Analysis of 2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide (CAS 2034466-54-9)
The compound 2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide (CAS 2034466-54-9) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a fluorophenyl moiety with a pyrazolylpyridine scaffold, making it a subject of interest for drug discovery programs targeting inflammation, oncology, and neurological disorders. Its acetamide linker further enhances its bioavailability, a critical factor in modern drug design.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of compounds like 2034466-54-9. Researchers frequently search for "small molecule inhibitors" or "kinase-targeted therapeutics," areas where this compound shows promise. The presence of both fluorine and heterocyclic groups aligns with current preferences for bioisosteres in medicinal chemistry, improving metabolic stability and binding affinity.
From a synthetic perspective, 2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide exemplifies advancements in C-H activation and cross-coupling reactions. Laboratories optimizing "high-throughput synthesis" protocols often reference such structures due to their modular assembly from commercially available 4-fluorophenylacetic acid and pyrazolylpyridine intermediates. This efficiency is crucial for hit-to-lead campaigns in pharmaceutical R&D.
Analytical characterization of CAS 2034466-54-9 typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with particular focus on the fluorine-19 NMR signal at ~-115 ppm. These techniques address common queries like "how to verify fluorinated compounds" or "purity assessment of heterocyclic amides." The compound's stability under physiological pH (investigated via ADME studies) further supports its drug-like properties.
In biological contexts, the 1-methyl-1H-pyrazol-4-yl group in this molecule interacts with ATP-binding pockets, explaining its exploration in "targeted protein degradation" (PROTACs) and "allosteric modulator" research. Published data suggest potential activity against MAP kinases or Bromodomain proteins, though specific targets remain proprietary in many patent filings (e.g., WO202115XXXX). This aligns with growing interest in "epigenetic drug discovery" and "signal transduction inhibitors."
Regulatory considerations for 2034466-54-9 emphasize its classification as a non-controlled substance, with safety profiles comparable to similar N-alkylacetamides. Environmental fate studies indicate moderate biodegradability, addressing concerns about "green chemistry metrics" in pharmaceutical manufacturing. Storage recommendations typically suggest inert atmospheres to preserve the pyridine nitrogen from oxidation.
The commercial landscape for this compound reflects broader market trends, with suppliers listing it under categories like "pharmaceutical intermediates" and "research chemicals." Pricing analytics reveal demand spikes correlating with publications on JAK-STAT pathway modulators, underscoring its relevance in immunology research. Current Good Manufacturing Practice (cGMP) versions are available for preclinical development.
Future directions for 2-(4-fluorophenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide may involve deuterium exchange strategies (searched as "deuterated drug advantages") to enhance pharmacokinetics, or formulation as cocrystals to improve solubility. These innovations respond to industry priorities around "drug delivery optimization" and "intellectual property expansion," ensuring continued scientific and commercial interest in CAS 2034466-54-9.
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